Boiling Point and Volatility Differentiation vs. Methyl Cyclohexylacetate
Methyl 2-cyclopentylacetate exhibits a boiling point of 178.1 ± 8.0 °C (at 760 mmHg), which is approximately 23 °C lower than that of its six-membered ring analogue methyl 2-cyclohexylacetate (201 °C) . The five-membered ring ester also displays a higher density (0.972 g·cm⁻³) compared with the cyclohexyl ester (0.951 g·cm⁻³) and a lower lipophilicity (LogP 1.74 vs. 2.13) . These differences are relevant where lower boiling fractions or faster evaporation rates are required, as the cyclopentyl ester volatilises approximately 1.5× faster based on vapour pressure estimates [1].
| Evidence Dimension | Boiling point, density, and lipophilicity |
|---|---|
| Target Compound Data | BP 178.1 ± 8.0 °C; density 0.972 g·cm⁻³; LogP 1.74 |
| Comparator Or Baseline | Methyl 2-cyclohexylacetate: BP 201 °C; density 0.951 g·cm⁻³; LogP 2.13 |
| Quantified Difference | ΔBP ≈ –23 °C; Δdensity ≈ +0.021 g·cm⁻³; ΔLogP ≈ –0.39 |
| Conditions | BP at 760 mmHg; density at 25 °C; LogP measured/calculated by molbase and chemsrc databases. |
Why This Matters
A 23 °C lower boiling point and lower LogP directly influence distillation cut points, headspace concentration in fragrance applications, and solvent recovery energy costs, making the cyclopentyl ester the preferred choice when lighter fractions are desired.
- [1] Estimated vapour pressure ratio from EPI Suite; methyl cyclopentylacetate VP ~2.3 hPa at 25 °C vs. methyl cyclohexylacetate VP ~1.5 hPa (calculated). View Source
